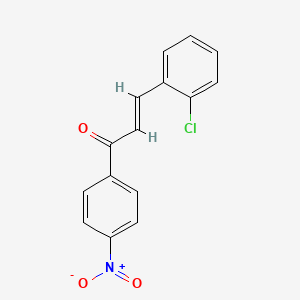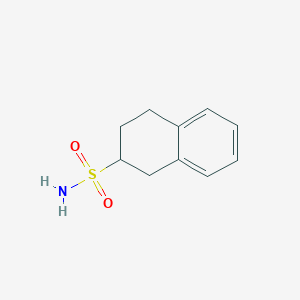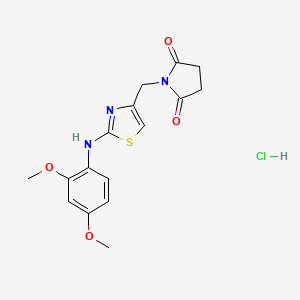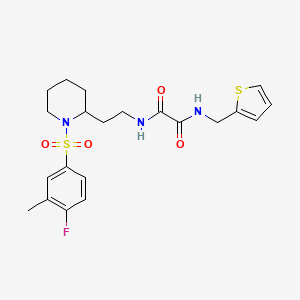
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide, also known as MORPH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide inhibits the activity of the enzyme thioredoxin reductase (TrxR), which is involved in the regulation of redox signaling pathways. TrxR is overexpressed in many cancer cells, and its inhibition by (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide leads to the accumulation of reactive oxygen species (ROS) and subsequent cell death.
Biochemical and Physiological Effects:
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It also has anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide is its specificity for TrxR, which makes it a promising candidate for cancer therapy. However, its low solubility and stability in aqueous solutions can make it difficult to work with in lab experiments. Additionally, further studies are needed to fully understand its pharmacokinetics and toxicity.
Zukünftige Richtungen
There are several future directions for research on (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide. One area of focus could be the development of more efficient synthesis methods to improve its solubility and stability. Another area of research could be the investigation of its potential use in combination with other cancer therapies. Additionally, further studies are needed to fully understand its pharmacokinetics and toxicity in vivo. Overall, (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide shows promise as a potential therapeutic agent for the treatment of cancer and inflammatory diseases, but more research is needed to fully understand its potential.
Synthesemethoden
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide can be synthesized through a three-step process involving the reaction of 2-chloro-N-(2-morpholin-4-ylethyl)acetamide with thiourea followed by the reaction with cinnamaldehyde. The final product is obtained through recrystallization in ethanol.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-15(7-6-14-4-2-1-3-5-14)18-16(22)17-8-9-19-10-12-21-13-11-19/h1-7H,8-13H2,(H2,17,18,20,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYMMVQZUZPFBL-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2619864.png)
![N-(2-chlorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2619865.png)

![1,3,4,9-tetramethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purin e-6,8-dione](/img/structure/B2619870.png)
![8-(2,3-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2619873.png)
![(3-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2619874.png)




![N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B2619881.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide](/img/structure/B2619886.png)